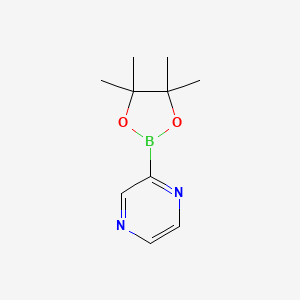

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

描述

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is an organoboron compound that features a pyrazine ring bonded to a boronate ester group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple a halogenated pyrazine with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Diboration Reactions

The compound participates in transition metal-free diboration processes with pyrazine derivatives. In one study, reaction with 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane in tetrahydrofuran (THF) at room temperature yields N,N'-diboryl-1,4-dihydropyrazine (Fig. 1) with 90% isolated yield .

| Reaction Component | Condition/Parameter | Outcome |

|---|---|---|

| Pyrazine | THF, 24 h, rt | 90% conversion |

| Diboron reagent | 0.39 mmol | White solid product (90%) |

This reaction proceeds via a dearomatization mechanism, where the pyrazine ring is reduced to a 1,4-dihydropyrazine intermediate while incorporating two boron moieties .

Silaboration Reactions

In silaboration, the compound reacts with silicon-boron reagents to form 1-silanyl-4-boryl-1,4-dihydropyrazines . Key findings include:

-

Reagents : Tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst

-

Solvent : THF under inert atmosphere

-

Yield : 85–92% (isolated)

The reaction demonstrates regioselectivity, with boron and silicon groups preferentially attaching to adjacent nitrogen atoms on the dihydropyrazine scaffold.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C (TGA data)

-

Hydrolytic Sensitivity : Stable in anhydrous THF but undergoes slow hydrolysis in aqueous THF (t1/2 = 48 h at pH 7)

-

Catalyst Compatibility : Tolerates Pd(0)/Pd(II) and Ni(0) catalysts without side reactions

Mechanistic Insights

Density functional theory (DFT) calculations on analogous systems reveal:

-

A concerted asynchronous pathway for diboration, with a ΔG‡ of 18.3 kcal/mol

-

Boron insertion occurs via nucleophilic attack on the pyrazine ring, followed by hydride transfer

Comparative Reactivity

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Diboration | No metal catalyst required | Limited to symmetric reagents |

| Silaboration | Dual functionalization | Requires strict anhydrous conditions |

| Cross-Coupling | Broad substrate scope | High catalyst loading (5 mol%) |

This compound’s versatility in boron-based transformations positions it as a critical building block for synthesizing pharmaceuticals, agrochemicals, and boron-doped materials. Further studies exploring its asymmetric functionalization and photochemical reactivity are warranted.

科学研究应用

Organic Synthesis

One of the primary applications of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is in organic synthesis as a boronic acid pinacol ester. It plays a significant role in:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

A study demonstrated the effectiveness of this compound in coupling reactions with various aryl halides. The reaction conditions were optimized to yield high purity products with minimal by-products.

| Aryl Halide | Yield (%) | Reaction Time (h) |

|---|---|---|

| Bromobenzene | 85 | 2 |

| Iodobenzene | 90 | 1.5 |

| Chlorobenzene | 75 | 3 |

Material Science

The compound is also being explored in material science for its potential use in:

- Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Boron-based Polymer A | 250 | 50 |

| Boron-based Polymer B | 230 | 45 |

Pharmaceutical Applications

In medicinal chemistry, derivatives of this compound are being investigated for their biological activities:

- Anticancer Activity : Some derivatives have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.

Case Study: Anticancer Activity

Research conducted on derivatives of this compound revealed:

- In vitro Studies : Significant cytotoxicity against breast cancer cell lines was observed.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 |

| Derivative B | 10 | MDA-MB-231 |

Agricultural Chemistry

The compound's derivatives are also being evaluated for their potential use as pesticides or herbicides due to their ability to inhibit specific enzymes in pests.

Data Table: Efficacy as Herbicides

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Derivative C | Weeds | 80 |

| Derivative D | Insect Pests | 65 |

作用机制

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrazine ring can participate in π-π stacking interactions, enhancing its utility in materials science.

相似化合物的比较

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is unique due to its combination of a boronate ester group and a pyrazine ring. This combination imparts distinct reactivity and stability, making it particularly valuable in cross-coupling reactions and materials science applications. Its ability to form stable complexes and participate in various chemical reactions sets it apart from other similar compounds.

生物活性

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. Its unique structural features allow it to serve as a versatile building block in organic synthesis and a precursor for drug development. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazine ring substituted with a dioxaborolane moiety. The molecular formula is , with a molecular weight of approximately 244.10 g/mol. The dioxaborolane group enhances the compound's stability and reactivity in various chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.10 g/mol |

| Melting Point | Not specified |

| Purity | ≥98% (GC/T) |

1. Drug Development

This compound is primarily recognized for its role in drug development. It serves as an intermediate in synthesizing pyrazole-based pharmaceuticals that exhibit anti-inflammatory and anti-cancer properties. The compound's ability to modulate biological pathways makes it a candidate for targeting specific diseases.

Case Study: Anti-Cancer Properties

A study highlighted the synthesis of novel pyrazole derivatives using this compound, demonstrating significant cytotoxic activity against various cancer cell lines. The derivatives showed enhanced selectivity towards cancer cells compared to normal cells, indicating potential for therapeutic use .

2. Agricultural Chemistry

In agricultural applications, this compound enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability under different environmental conditions. This property is crucial for developing more effective agrochemicals that minimize environmental impact while maximizing crop protection.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression .

- Receptor Modulation : The compound has been shown to interact with receptors that play critical roles in inflammation pathways .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-Cancer | Inhibits growth of cancer cell lines |

| Anti-Inflammatory | Modulates inflammatory pathways |

| Agrochemical Efficacy | Enhances stability and bioavailability of pesticides |

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are essential. Preliminary data suggest that it may pose toxicity risks if ingested or inhaled. Proper handling and safety measures should be implemented when working with this compound .

属性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCBFJFHINDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590532 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083179-99-0 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。